(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Overview
Description
This typically includes the compound’s systematic name, common name, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and its role or use.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Scientific Research Applications
Synthesis and Application as Chiral Auxiliary
(Studer, Hintermann, & Seebach, 1995) demonstrate the synthesis and applications of a chiral auxiliary derived from (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid. This compound is used as an auxiliary in dipeptide synthesis and in the preparation of enantiomerically pure acids.
Formation of Nitrogen-Containing Heterocycles
(Miyamoto & Yamazaki, 1994) describe the use of derivatives of 2-oxoimidazolidine in forming various nitrogen-containing heterocycles, which are important in pharmaceutical chemistry.
Angiotensin Converting Enzyme Inhibitors
(Hayashi et al., 1989) synthesized derivatives of 2-oxoimidazolidine-4-carboxylic acid, which showed potent inhibitory activities against angiotensin-converting enzyme, indicating potential application in antihypertensive therapy.
Catalysis in Green Chemistry
(Nikpassand, Fekri, & Taherkhorsand, 2017) and (Massoumi Shahi et al., 2018) discuss the use of 2-oxoimidazolidine derivatives in green synthesis processes, exemplifying its role as a catalyst in synthesizing organic compounds.
Preparation of Optically Active Intermediates
(Iriuchijima, Hasegawa, & Tsuchihashi, 1982) show the asymmetric hydrolysis of diesters using pig liver esterase, leading to the preparation of optically active intermediates for the synthesis of biologically important compounds.
Pharmaceutical Applications
(Arasappan et al., 2004) synthesized novel derivatives of 2-oxoimidazolidine-4-carboxylic acid as inhibitors of the hepatitis C virus NS3-4A serine protease, illustrating its potential in antiviral drug development.
Structural Studies
(Lowe & Schwalbe, 1995) describe the crystal structure of a derivative of 2-oxoimidazolidine, contributing to the understanding of molecular structures in drug design.
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves a discussion of unanswered questions about the compound and suggestions for future research.
properties
IUPAC Name |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEBUHYSGAZECX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N(C1=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](N(C1=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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